Cas no 206274-13-7 (1-N-Boc-4-(cyclohexylamino)piperidine)

1-N-Boc-4-(cyclohexylamino)piperidine is a protected piperidine derivative featuring a Boc (tert-butoxycarbonyl) group at the nitrogen position and a cyclohexylamino substituent at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical research, where it is employed in the construction of complex molecules. The Boc group provides stability under basic conditions while allowing selective deprotection under acidic conditions, facilitating further functionalization. The cyclohexylamino moiety enhances steric and electronic properties, making it valuable for modulating biological activity. Its well-defined reactivity and compatibility with diverse reaction conditions make it a reliable building block for medicinal chemistry and drug discovery applications.
1-N-Boc-4-(cyclohexylamino)piperidine structure
206274-13-7 structure
Product name:1-N-Boc-4-(cyclohexylamino)piperidine
CAS No:206274-13-7
MF:C16H30N2O2
Molecular Weight:282.42200
MDL:MFCD04114960
CID:241637
PubChem ID:15380706

1-N-Boc-4-(cyclohexylamino)piperidine 化学的及び物理的性質

名前と識別子

    • 1-Piperidinecarboxylicacid, 4-(cyclohexylamino)-, 1,1-dimethylethyl ester
    • 1-Boc-4-cyclohexylamino-piperidine
    • 1-BOC-4-CYCLOHEXYLAMINOPIPERIDINE,
    • tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate
    • 1-Boc-4-(cyclohexylamino)-piperidine
    • 1-N-Boc 4-(cyclohexylamino)piperidine
    • 4-cyclohexylamino-piperidine-1-carboxylic acid tert-butyl ester
    • AB1204
    • tert-butyl 4-(cyclohexylamino)-piperidine-1-carboxylate
    • CS-0313649
    • AKOS009848077
    • TERT-BUTYL4-(CYCLOHEXYLAMINO)PIPERIDINE-1-CARBOXYLATE
    • FT-0739208
    • AB19333
    • PBRXMHYPIOUDLQ-UHFFFAOYSA-N
    • AS-44541
    • 1-boc-4-(cyclohexylamino)piperidine
    • 206274-13-7
    • SCHEMBL999863
    • DTXSID40572211
    • 1-Boc-4-cyclohexyamino-piperidine
    • MFCD04114960
    • 1-N-BOC 4-(CYCLOHEXYLAMINO) PIPERIDINE
    • 1-Piperidinecarboxylic acid, 4-(cyclohexylamino)-, 1,1-dimethylethyl ester
    • DB-066269
    • 1-Boc-4-cyclohexylaminopiperidine
    • 1-N-Boc-4-(cyclohexylamino)piperidine
    • MDL: MFCD04114960
    • インチ: InChI=1S/C16H30N2O2/c1-16(2,3)20-15(19)18-11-9-14(10-12-18)17-13-7-5-4-6-8-13/h13-14,17H,4-12H2,1-3H3
    • InChIKey: PBRXMHYPIOUDLQ-UHFFFAOYSA-N
    • SMILES: CC(C)(C)OC(=O)N1CCC(CC1)NC2CCCCC2

計算された属性

  • 精确分子量: 282.23100
  • 同位素质量: 282.230728204g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 20
  • 回転可能化学結合数: 5
  • 複雑さ: 311
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3
  • トポロジー分子極性表面積: 41.6Ų

じっけんとくせい

  • PSA: 41.57000
  • LogP: 3.63700

1-N-Boc-4-(cyclohexylamino)piperidine Security Information

1-N-Boc-4-(cyclohexylamino)piperidine 税関データ

  • 税関コード:2933399090
  • 税関データ:

    中国税関コード:

    2933399090

    概要:

    2933399090。他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

    要約:

    2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

1-N-Boc-4-(cyclohexylamino)piperidine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB312857-5 g
1-Boc-4-cyclohexylamino-piperidine; 95%
206274-13-7
5g
€528.40 2022-03-03
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
60R0026-25g
1-Boc-4-cyclohexylamino-piperidine
206274-13-7 97%
25g
¥10405.29 2025-01-22
eNovation Chemicals LLC
D969491-5g
1-Boc-4-cyclohexylamino-piperidine
206274-13-7 95%
5g
$390 2024-07-28
abcr
AB312857-1 g
1-Boc-4-cyclohexylamino-piperidine; 95%
206274-13-7
1g
€197.00 2022-03-03
Chemenu
CM180202-1g
1-Boc-4-cyclohexylamino-piperidine
206274-13-7 95%
1g
$124 2023-03-07
eNovation Chemicals LLC
D969491-1g
1-Boc-4-cyclohexylamino-piperidine
206274-13-7 95%
1g
$155 2024-07-28
abcr
AB312857-1g
1-Boc-4-cyclohexylamino-piperidine, 95%; .
206274-13-7 95%
1g
€217.70 2024-04-18
Ambeed
A564210-5g
tert-Butyl 4-(cyclohexylamino)piperidine-1-carboxylate
206274-13-7 97%
5g
$881.0 2024-07-28
1PlusChem
1P002IVB-1g
1-Piperidinecarboxylic acid, 4-(cyclohexylamino)-, 1,1-dimethylethyl ester
206274-13-7 95%
1g
$101.00 2023-12-19
abcr
AB312857-5g
1-Boc-4-cyclohexylamino-piperidine, 95%; .
206274-13-7 95%
5g
€607.80 2024-04-18

1-N-Boc-4-(cyclohexylamino)piperidine 合成方法

1-N-Boc-4-(cyclohexylamino)piperidine 関連文献

1-N-Boc-4-(cyclohexylamino)piperidineに関する追加情報

Introduction to 1-N-Boc-4-(cyclohexylamino)piperidine (CAS No. 206274-13-7)

1-N-Boc-4-(cyclohexylamino)piperidine, identified by its Chemical Abstracts Service (CAS) number 206274-13-7, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This piperidine derivative features a protective Boc (tert-butoxycarbonyl) group at the nitrogen position and an amino-substituted cyclohexyl group at the fourth carbon, making it a versatile intermediate in the synthesis of biologically active molecules.

The structural configuration of 1-N-Boc-4-(cyclohexylamino)piperidine imparts unique chemical and pharmacological properties that have garnered attention from researchers in drug discovery and development. The Boc group serves as a protecting group for the amine functionality, allowing for selective modifications during synthetic pathways while preventing unwanted side reactions. This protective feature is particularly valuable in multi-step syntheses where orthogonal functionalization is required.

The presence of the cyclohexylamino moiety introduces steric hindrance and enhances lipophilicity, which can influence the compound's solubility, bioavailability, and metabolic stability. These characteristics are critical in designing molecules with improved pharmacokinetic profiles. Recent studies have highlighted the role of piperidine derivatives in developing central nervous system (CNS) drugs, due to their ability to cross the blood-brain barrier and interact with various neurotransmitter receptors.

In the context of modern drug design, 1-N-Boc-4-(cyclohexylamino)piperidine has been explored as a key intermediate in the synthesis of novel therapeutic agents. For instance, researchers have utilized this compound to develop potential treatments for neurological disorders, leveraging its structural motifs that mimic natural bioactive scaffolds. The versatility of this derivative allows for further functionalization, enabling the creation of libraries of compounds with tailored biological activities.

Advances in computational chemistry and high-throughput screening have accelerated the process of identifying promising candidates derived from 1-N-Boc-4-(cyclohexylamino)piperidine. Molecular modeling studies suggest that modifications to the cyclohexyl ring or the Boc-protected amine can fine-tune binding affinities to target proteins. Such insights are invaluable in rational drug design, where structural optimization is essential for achieving high efficacy and minimal side effects.

The pharmaceutical industry has shown particular interest in piperidine derivatives due to their prevalence in marketed drugs. For example, several antipsychotic and antidepressant medications incorporate piperidine rings into their structures. The synthesis of analogs like 1-N-Boc-4-(cyclohexylamino)piperidine provides a scaffold for exploring new therapeutic entities with improved pharmacological profiles.

Recent publications have demonstrated the utility of 1-N-Boc-4-(cyclohexylamino)piperidine in designing kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The combination of the piperidine core with lipophilic substituents enhances interactions with ATP-binding pockets in kinases, leading to potent inhibition. Such findings underscore the compound's potential as a building block for next-generation therapeutics.

In summary, 1-N-Boc-4-(cyclohexylamino)piperidine (CAS No. 206274-13-7) represents a valuable intermediate in pharmaceutical synthesis, offering a balance of structural flexibility and functional utility. Its role in developing CNS drugs, kinase inhibitors, and other therapeutic agents highlights its importance in medicinal chemistry research. As methodologies for drug discovery continue to evolve, compounds like this will remain indispensable tools for creating innovative treatments for human diseases.

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